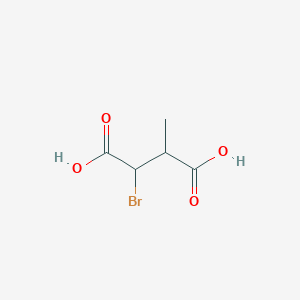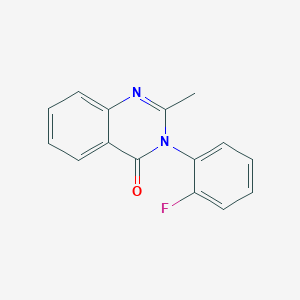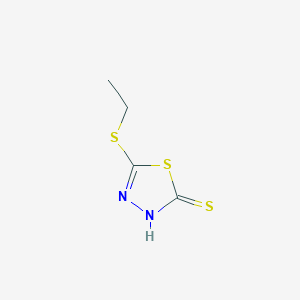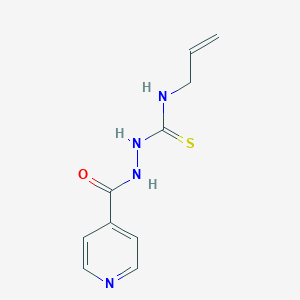![molecular formula C14H9N5S B184687 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- CAS No. 133847-07-1](/img/structure/B184687.png)
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is a heterocyclic compound that has gained significant attention in the scientific world due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral activities. It has also been reported to have potential as a neuroprotective agent and a modulator of GABA-A receptors. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain.
Effets Biochimiques Et Physiologiques
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of GABA-A receptors. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is its potential as a multi-target drug candidate. This compound can interact with various biological targets, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the study of the compound's potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the compound's potential as a modulator of GABA-A receptors and its potential as a multi-target drug candidate should be further explored.
Conclusion
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is a heterocyclic compound that has potential applications in various fields. Its synthesis method has been reported, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The potential of this compound as a multi-target drug candidate makes it a promising candidate for the development of new drugs.
Méthodes De Synthèse
The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been reported using different methods. One of the most common methods reported in the literature involves the reaction of 6-phenyl-3-(4-pyridinyl)-1,2,4-triazole-5-thiol with thionyl chloride and sodium azide in DMF. The reaction mixture is then heated to reflux, and the resulting product is purified using column chromatography.
Propriétés
Numéro CAS |
133847-07-1 |
|---|---|
Nom du produit |
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- |
Formule moléculaire |
C14H9N5S |
Poids moléculaire |
279.32 g/mol |
Nom IUPAC |
6-phenyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h1-9H |
Clé InChI |
OWZGPSNRSCNSRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

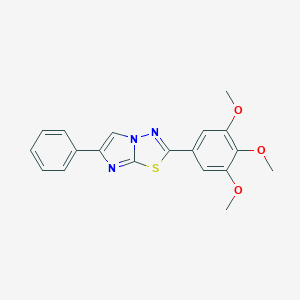


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

